molecular formula C14H12O2S B4753715 2,3,5-trimethyl-7H-furo[3,2-g]chromene-7-thione

2,3,5-trimethyl-7H-furo[3,2-g]chromene-7-thione

Cat. No.: B4753715
M. Wt: 244.31 g/mol
InChI Key: UFGCMUCJSZUKOA-UHFFFAOYSA-N
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Description

2,3,5-trimethyl-7H-furo[3,2-g]chromene-7-thione (CAS 929861-82-5) is a specialized thiocarbonyl derivative of the 7H-furo[3,2-g]chromene scaffold, with a molecular formula of C14H12O2S and a molecular weight of 244.31 g/mol . This compound is of significant interest in medicinal chemistry, particularly in the research and development of selective enzyme inhibitors. Its core structure is closely related to 7H-furo-chromene derivatives that have been extensively studied as potent and selective inhibitors of tumor-associated carbonic anhydrase (CA) isoforms IX and XII . These transmembrane enzymes are overexpressed in a wide range of hypoxic solid tumors and are actively involved in pH control and tumor progression, making them validated targets for cancer therapy . Researchers are exploring this structural class for its potential to inhibit these cancer-associated enzymes with high selectivity, thereby minimizing activity against off-target isoforms like CA I and II . The presence of the thione group at the 7-position is a key structural feature that differentiates it from the more common oxo (coumarin) analogs and may influence its binding affinity and mechanism of action. This compound is intended for research purposes only, specifically for use in investigative studies concerning enzyme inhibition, cancer biology, and the development of novel therapeutic agents. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5-trimethylfuro[3,2-g]chromene-7-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-7-4-14(17)16-12-6-13-11(5-10(7)12)8(2)9(3)15-13/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGCMUCJSZUKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)OC2=CC3=C(C=C12)C(=C(O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations for 2,3,5 Trimethyl 7h Furo 3,2 G Chromene 7 Thione

Strategic Approaches to Furo[3,2-g]chromene Core Synthesis

The construction of the furo[3,2-g]chromene core, the structural backbone of psoralen (B192213) and its derivatives, can be achieved through several elegant synthetic strategies. These methods often involve the sequential or concerted formation of the chromen-7-one (coumarin) and the furan (B31954) ring.

Cyclocondensation and Annulation Reactions

Cyclocondensation and annulation reactions are cornerstone strategies for the synthesis of the chromen-7-one moiety. The Pechmann condensation is a widely employed method for coumarin (B35378) synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.org For the synthesis of a precursor to 2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one, a plausible approach would involve the Pechmann condensation of a suitably substituted phenol with a β-ketoester to form the coumarin ring, followed by the annulation of the furan ring.

Another classical approach is the Perkin reaction, which can be utilized for the synthesis of coumarins from salicylaldehydes and an acid anhydride. longdom.org While versatile, careful selection of substrates is necessary to achieve the desired substitution pattern on the final furochromene.

Annulation strategies often involve the construction of the furan ring onto a pre-existing coumarin scaffold. This can be accomplished through various methods, including the reaction of a hydroxycoumarin with an α-haloketone followed by intramolecular cyclization. The synthesis of psoralens often involves building the furan ring on a coumarin moiety. nih.gov

A general synthetic scheme for the furo[3,2-g]chromene core via cyclocondensation and annulation is depicted below:

Step 1: Chromen-7-one Formation (e.g., Pechmann Condensation): A substituted phenol is reacted with a β-ketoester in the presence of an acid catalyst to yield a substituted 7-hydroxycoumarin.

Step 2: Furan Ring Annulation: The resulting 7-hydroxycoumarin is then subjected to reactions that build the furan ring. A common method involves the introduction of an allyl group at the 8-position, followed by oxidative cyclization.

Multicomponent Reaction (MCR) Pathways for Furochromenes

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. Several MCRs have been developed for the synthesis of chromene and furochromene derivatives.

For instance, a one-pot synthesis of furo[3,2-c]chromenes has been reported, which could be adapted for the synthesis of the linear furo[3,2-g] isomers. nih.gov These reactions often proceed through a cascade of transformations, such as Michael additions and intramolecular cyclizations, to rapidly assemble the heterocyclic core.

MCR Component 1MCR Component 2MCR Component 3Catalyst/ConditionsResulting Core Structure
4-HydroxycoumarinAryl aldehydeMalononitrileBase (e.g., piperidine)Dihydrofuro[3,2-c]chromene
Phenolβ-ketoesterAldehydeAcid catalystSubstituted chromene

This table presents examples of multicomponent reactions for the synthesis of chromene and furochromene-related structures.

Green Chemistry Principles in Furochromene Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The synthesis of furochromenes has benefited from the application of green chemistry principles, including the use of greener solvents, catalysts, and energy sources.

The use of solid acid catalysts in Pechmann condensations, for example, offers advantages over traditional homogeneous acid catalysts in terms of reusability and reduced corrosive waste. nih.gov Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields in the preparation of coumarin derivatives. derpharmachemica.com Furthermore, solvent-free reaction conditions are increasingly being explored to minimize the environmental impact of these syntheses. derpharmachemica.com

Specific Thionation Protocols for Furochromen-7-one Precursors

The conversion of the lactone carbonyl group in the 2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one precursor to a thiocarbonyl is a critical step in the synthesis of the target compound. This transformation is typically achieved using specific thionating agents.

Reagent Selection for Carbonyl to Thiocarbonyl Conversion

The thionation of carbonyl compounds, particularly lactones, can be effectively carried out using several reagents. The most prominent among these are Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀).

Lawesson's Reagent (LR): This organosulfur compound is a mild and efficient thionating agent for a wide range of carbonyl compounds, including ketones, esters, and lactones. organic-chemistry.orgchemeurope.com The reaction with LR generally proceeds under milder conditions compared to P₄S₁₀. organic-chemistry.org The mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide, which then reacts with the carbonyl group. nih.govsantiago-lab.com

Phosphorus Pentasulfide (P₄S₁₀): P₄S₁₀ is a more powerful thionating agent and often requires higher reaction temperatures. nih.gov It can be used alone or in combination with additives like pyridine (B92270) or hexamethyldisiloxane (B120664) (HMDO) to enhance its reactivity and selectivity. organic-chemistry.orgnih.gov The P₄S₁₀-pyridine complex has been shown to be an effective and selective thionating agent. organic-chemistry.org

Thionating ReagentTypical SolventsTemperature Range (°C)Key AdvantagesKey Disadvantages
Lawesson's ReagentToluene (B28343), Xylene, THF80-110Milder conditions, good yieldsCan be expensive, byproduct removal can be challenging
P₄S₁₀Pyridine, Dioxane, Acetonitrile100-165Powerful reagent, readily availableHarsher conditions, potential for side reactions
P₄S₁₀/Pyridine ComplexAcetonitrile, Dimethyl Sulfone25-175High selectivity, cleaner reactionsMoisture sensitive
P₄S₁₀/HMDOToluene, Xylene80-140Enhanced reactivityVolatility of HMDO

This table provides a comparison of common thionating reagents and their typical reaction conditions.

Optimisation of Reaction Conditions for Selective Thionation

The selective thionation of the lactone carbonyl in the furochromen-7-one precursor requires careful optimization of reaction conditions to avoid unwanted side reactions. Key parameters to consider include the choice of solvent, reaction temperature, and reaction time.

The reactivity of the carbonyl group can influence the choice of thionating agent and conditions. Lactone carbonyls are generally reactive towards thionating agents. nih.govaudreyli.com The choice of solvent can significantly impact the reaction rate and yield. Non-polar, high-boiling solvents like toluene and xylene are commonly used for reactions with Lawesson's reagent. nih.gov For P₄S₁₀, polar aprotic solvents or basic solvents like pyridine can be employed. organic-chemistry.org

The reaction temperature is a critical factor; higher temperatures can lead to faster reaction rates but may also promote the formation of byproducts. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and prevent over-reaction or degradation of the product.

Derivatization and Functionalization Strategies of 2,3,5-trimethyl-7H-furo[3,2-g]chromene-7-thione

The presence of multiple reactive sites—the furan and chromene rings, the thione group, and three benzylic/allylic methyl groups—offers a rich landscape for chemical modification. Strategic derivatization allows for the fine-tuning of its physicochemical properties and the synthesis of more complex molecular architectures. A foundational step for any derivatization is the synthesis of the precursor, 2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one, which can be achieved through multi-step sequences often involving a Pechmann condensation to form the coumarin core, followed by construction of the furan ring. The crucial transformation to the target thione is typically accomplished by thionation of the lactone precursor using Lawesson's reagent. researchgate.netorganic-chemistry.orgnih.gov

Direct electrophilic substitution on the furan ring of the target molecule is precluded, as positions 2 and 3 are already occupied by methyl groups. Consequently, functionalization strategies for the furan moiety pivot to reactions involving these methyl substituents. The methyl groups at positions 2 and 3 are allylic in nature with respect to the furan double bond, making them susceptible to free-radical halogenation.

A primary method for this transformation is benzylic/allylic bromination using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. This reaction is highly regioselective for the weakest C-H bond, which corresponds to the allylic protons of the methyl groups.

The resulting bromomethyl derivatives, such as 2-(bromomethyl)-3,5-dimethyl-7H-furo[3,2-g]chromene-7-thione, are versatile intermediates. They can undergo a variety of nucleophilic substitution reactions to introduce a wide range of functional groups. For instance, reaction with sodium azide (B81097) (NaN₃) would yield an azidomethyl derivative, a key precursor for "click chemistry" via the Huisgen 1,3-dipolar cycloaddition. Alternatively, reaction with primary or secondary amines can be used to introduce aminomethyl substituents.

Table 1: Proposed Functionalization of Furan Moiety Methyl Groups

ReactantReagent/ConditionsExpected ProductSubsequent Transformation Example
This compound1. NBS, AIBN, CCl₄, reflux2-(bromomethyl)-3,5-dimethyl-7H-furo[3,2-g]chromene-7-thioneReaction with NaN₃ to form azidomethyl derivative
This compound1. NBS, AIBN, CCl₄, reflux3-(bromomethyl)-2,5-dimethyl-7H-furo[3,2-g]chromene-7-thioneReaction with thiourea (B124793) followed by hydrolysis for thiol

The chromene portion of the molecule contains a benzene (B151609) ring that is amenable to electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions are governed by the electronic effects of the existing substituents: the fused furan ring, the C-5 methyl group, and the C-7 thione group.

The fused furan ring acts as an electron-donating group due to the lone pairs on the oxygen atom, which can be delocalized into the benzene ring. This activates the ring towards electrophilic attack. The C-5 methyl group is also an activating, ortho-, para-directing group via hyperconjugation and inductive effects. The thione group at C-7, being part of a thiopyrone ring, is an electron-withdrawing and deactivating group.

Considering these combined effects, electrophilic attack is predicted to occur at the C-4 and C-9 positions of the furo[3,2-g]chromene nucleus. The C-4 position is ortho to the activating C-5 methyl group and para to the activating furan oxygen. The C-9 position is also activated. Standard electrophilic aromatic substitution reactions can be envisioned:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely yield a mixture of 4-nitro and 9-nitro derivatives.

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would introduce a halogen atom at the C-4 or C-9 position.

Friedel-Crafts Reactions: Acylation or alkylation using an acyl chloride or alkyl halide with a Lewis acid catalyst would also be directed to the C-4 and C-9 positions. nih.gov

The presence of the thione group, while deactivating, is not expected to completely inhibit these reactions, especially given the strong activation provided by the other substituents. However, reaction conditions may need to be optimized to achieve good yields.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Chromene Ring

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄2,3,5-trimethyl-4-nitro-7H-furo[3,2-g]chromene-7-thione
BrominationBr₂, FeBr₃4-bromo-2,3,5-trimethyl-7H-furo[3,2-g]chromene-7-thione
Friedel-Crafts AcylationCH₃COCl, AlCl₃4-acetyl-2,3,5-trimethyl-7H-furo[3,2-g]chromene-7-thione

Hybrid molecules, which covalently link two or more distinct pharmacophores or functional moieties, are a significant area of drug discovery and materials science. The this compound scaffold can serve as an excellent platform for constructing such hybrids.

A common and effective strategy involves a two-step process. First, a reactive handle is introduced onto the furocoumarin core. As detailed in section 2.3.1, benzylic bromination of one of the methyl groups (e.g., at C-2, C-3, or C-5) provides an ideal electrophilic site for further reactions.

In the second step, this functionalized intermediate is coupled with another molecule of interest. The choice of coupling chemistry depends on the functional groups present on the partner molecule.

Nucleophilic Substitution: The bromomethyl derivative can react directly with nucleophiles such as phenols, thiols, or amines present on another molecular scaffold to form ether, thioether, or amine linkages, respectively.

Click Chemistry: The bromomethyl group can be converted to an azidomethyl group by reaction with sodium azide. This azide-functionalized thione can then be coupled with a molecule containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and popular click reaction, to form a stable triazole linker. jst.go.jp This approach is particularly valuable due to its high yield, mild reaction conditions, and broad functional group tolerance.

This modular approach allows for the synthesis of a diverse library of hybrid molecules where the furo[3,2-g]chromene-7-thione core is linked to other bioactive heterocycles, peptides, or polymeric materials.

Table 3: Strategies for the Synthesis of Hybrid Molecules

Functionalized Thione IntermediatePartner Molecule Functional GroupLinkage TypeReaction Example
2-(bromomethyl)-3,5-dimethyl-...-thionePhenol (e.g., on a flavonoid)EtherWilliamson Ether Synthesis
3-(bromomethyl)-2,5-dimethyl-...-thioneThiol (e.g., on a cysteine derivative)ThioetherSₙ2 reaction
5-(azidomethyl)-2,3-dimethyl-...-thioneTerminal Alkyne (e.g., on a sugar)1,2,3-TriazoleCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2,3,5 Trimethyl 7h Furo 3,2 G Chromene 7 Thione and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment and Stereochemical Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 2,3,5-trimethyl-7H-furo[3,2-g]chromene-7-thione, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for the complete assignment of proton (¹H) and carbon (¹³C) signals.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the three methyl groups. The aromatic proton on the chromene ring would likely appear as a singlet in the downfield region. The furan (B31954) ring proton would also present as a singlet. The three methyl groups at positions 2, 3, and 5 would each give rise to a sharp singlet, with their precise chemical shifts influenced by their position on the heterocyclic framework.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will be crucial for confirming the carbon skeleton. It is expected to display signals for all the carbon atoms in the molecule. The most downfield signal, aside from the thione carbon, would likely be the carbon atoms of the pyrone ring. The methyl carbons would appear in the upfield region of the spectrum.

2D NMR Spectroscopy: To unequivocally assign all proton and carbon signals, several 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. In this specific molecule, long-range couplings between the aromatic protons and methyl groups might be observable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key technique for identifying long-range (2-3 bond) correlations between protons and carbons. For instance, correlations from the methyl protons to the quaternary carbons of the furan and chromene rings would be instrumental in confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be useful to confirm the through-space relationships between the methyl groups and adjacent protons on the aromatic rings.

A hypothetical table of ¹H and ¹³C NMR chemical shifts for this compound, predicted based on data from analogous furocoumarins, is presented below.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
2-CH₃~2.4~12C-2, C-3
3-CH₃~2.2~10C-2, C-3, C-3a
4-H~7.6~125C-5, C-9a, C-4a
5-CH₃~2.5~18C-4, C-5, C-5a
9-H~6.8~105C-7a, C-9a, C-4a
C-2-~148-
C-3-~118-
C-3a-~145-
C-4a-~115-
C-5-~130-
C-5a-~120-
C-7 (C=S)-~200-
C-7a-~110-
C-9a-~150-

Chemical Shift Analysis Pertinent to the Thione Group

The replacement of the carbonyl oxygen (C=O) at position 7 with a sulfur atom (C=S) is the most significant structural modification. This change is expected to have a profound effect on the ¹³C NMR chemical shift of the C-7 carbon. Thione carbons are known to resonate at a much lower field (higher ppm) compared to their corresponding carbonyl carbons due to the lower electronegativity of sulfur and the nature of the C=S double bond. While the C-7 carbonyl carbon in similar furocoumarins appears around 160 ppm, the C-7 thione carbon in this compound is predicted to be significantly deshielded, with an expected chemical shift in the range of 195-205 ppm. This substantial downfield shift would be a key spectroscopic marker for the successful thionation of the parent furocoumarin. The electronic perturbations caused by the thione group may also induce smaller, but measurable, shifts in the chemical shifts of adjacent carbon and proton nuclei.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Delineation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound. This would allow for the unambiguous confirmation of its elemental composition (C₁₄H₁₂O₂S). The high accuracy of HRMS can differentiate between compounds with the same nominal mass but different elemental formulas, providing strong evidence for the identity of the synthesized compound.

Predicted HRMS Data:

Molecular Formula: C₁₄H₁₂O₂S

Calculated Exact Mass: [M]⁺•

Observed Exact Mass: Within a few ppm of the calculated value.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) would be utilized to study the fragmentation pathways of the molecular ion. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would be generated. For furocoumarin-type structures, common fragmentation pathways involve the loss of small neutral molecules such as CO, CHO, and methyl radicals. In the case of the thione analog, the loss of CS or CHS might also be observed. The fragmentation pattern would provide valuable information for confirming the connectivity of the molecule.

Plausible Fragmentation Pathways:

Loss of a methyl radical: [M - CH₃]⁺

Retro-Diels-Alder (RDA) fragmentation: Cleavage of the central pyrone ring, a common pathway for chromone (B188151) derivatives.

Loss of carbon monosulfide: [M - CS]⁺•

The analysis of these fragmentation patterns, in conjunction with HRMS data, would provide conclusive evidence for the structure of this compound.

X-ray Crystallography for Definitive Solid-State Structure, Conformation, and Intermolecular Interactions

Based on the known crystal structures of related furocoumarins, the tricyclic furo[3,2-g]chromene core is expected to be largely planar. The methyl groups would be situated within this plane. The crystal packing would likely be influenced by intermolecular interactions such as C-H···O and potentially C-H···S hydrogen bonds, as well as π-π stacking interactions between the planar aromatic systems of adjacent molecules. The detailed analysis of these interactions would provide insights into the solid-state organization of the compound.

Expected Crystallographic Data:

Crystal System: e.g., Monoclinic, Orthorhombic

Space Group: e.g., P2₁/c, Pbca

Unit Cell Dimensions: a, b, c, α, β, γ

Key Bond Lengths: C=S, C-O, C-C bonds within the heterocyclic system.

Intermolecular Interactions: Presence of π-π stacking, C-H···O/S interactions.

The crystallographic data would serve as the ultimate proof of the molecular structure and would allow for a detailed correlation between the solid-state conformation and the spectroscopic data obtained in solution.

Advanced Vibrational Spectroscopy (Infrared and Raman) for Key Functional Group Identification, including the C=S stretch

A detailed vibrational analysis of this compound is crucial for the unequivocal identification of its key functional groups and for understanding its molecular structure. Both Infrared (IR) and Raman spectroscopy provide complementary information on the vibrational modes of the molecule. Due to the lack of specific, publicly available experimental spectra for this compound, this section will draw upon established spectroscopic data for analogous furocoumarin and thiocarbonyl-containing heterocyclic systems to predict the expected vibrational characteristics.

The most distinctive feature of the target molecule in vibrational spectroscopy is the C=S stretching vibration. The position of the thiocarbonyl (C=S) stretching band can be highly variable and is sensitive to its chemical environment, including conjugation and the nature of neighboring atoms. In various heterocyclic thiones, the C=S stretching frequency is often observed in the broad region of 1050-1250 cm⁻¹. However, this mode is often coupled with other vibrations, such as C-N stretching or C-H bending, which can complicate its assignment. For instance, in some thiones, a significant C=S stretching contribution can be found in bands as low as 850 cm⁻¹ or as high as 1350 cm⁻¹. In the context of the furo[3,2-g]chromene-7-thione core, the C=S bond is part of a conjugated system, which would be expected to lower its stretching frequency compared to an isolated thiocarbonyl group.

Other expected characteristic vibrational bands for this compound would include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: Arising from the methyl groups, these vibrations are expected in the 2850-3000 cm⁻¹ range.

C=C stretching: Vibrations from the aromatic and pyrone rings will appear in the 1450-1650 cm⁻¹ region.

C-O-C stretching: The furan and pyrone ether linkages will give rise to characteristic bands, typically in the 1000-1300 cm⁻¹ range.

Methyl C-H bending: Asymmetric and symmetric bending modes of the methyl groups are expected around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.

The complementary nature of IR and Raman spectroscopy is particularly useful in the analysis of such complex molecules. While the C=S stretch often gives a weak to medium intensity band in the IR spectrum, it can sometimes produce a stronger signal in the Raman spectrum. Conversely, the C=O stretch in the parent furocoumarin (psoralen) is very strong in the IR, and its replacement with a C=S group would lead to the disappearance of this prominent band and the appearance of the characteristic thione absorptions.

Table 1: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3000-3100Medium to WeakMedium
Aliphatic C-H Stretch2850-3000MediumMedium
C=C Stretch (aromatic/pyrone)1450-1650Medium to StrongStrong
C=S Stretch1050-1250Medium to WeakMedium to Strong
C-O-C Stretch (furan/pyrone)1000-1300StrongMedium to Weak
Methyl C-H Bending1380-1460MediumMedium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

The electronic absorption spectrum of this compound, as determined by Ultraviolet-Visible (UV-Vis) spectroscopy, is dictated by the extensive π-conjugated system of the furocoumarin core, which is further influenced by the presence of the thiocarbonyl group and the methyl substituents. The UV-Vis spectrum of the parent compound, psoralen (B192213) (a furocoumarin), typically exhibits strong absorption bands in the UV region, corresponding to π→π* transitions.

For this compound, several distinct absorption bands are expected. The high-energy region, typically below 250 nm, will be characterized by intense absorptions corresponding to π→π* transitions within the benzenoid and furan rings. A second set of π→π* transitions, often referred to as α- and p-bands by analogy to benzenoid systems, are expected at longer wavelengths, likely in the 250-350 nm range. These transitions involve the entire conjugated system of the furochromenone nucleus.

The replacement of the carbonyl oxygen with a sulfur atom to form the thione derivative introduces n→π* transitions at even longer wavelengths, which are typically forbidden and thus of much lower intensity. The non-bonding electrons on the sulfur atom can be excited into the π* orbital of the C=S bond. This transition is expected to result in a weak absorption band in the visible region, potentially imparting a pale yellow color to the compound.

The presence of the three methyl groups will likely have a minor bathochromic (red) shift on the absorption maxima due to their electron-donating inductive effects, which slightly raise the energy of the highest occupied molecular orbital (HOMO).

Based on studies of related psoralen and chromene derivatives, the expected electronic transitions and their approximate absorption maxima (λmax) are summarized below. It is important to note that the solvent can significantly influence the positions of these bands.

Table 2: Predicted Electronic Transitions and Absorption Maxima for this compound

TransitionApproximate λmax Range (nm)Description
π→π200-250High-energy transitions within the aromatic and furan systems.
π→π250-350Transitions involving the entire conjugated furochromenone system.
n→π*380-450Low-intensity transition associated with the C=S group.

Computational and Theoretical Studies on 2,3,5 Trimethyl 7h Furo 3,2 G Chromene 7 Thione

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Predictions

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of molecules. For a novel or less-studied compound like 2,3,5-trimethyl-7H-furo[3,2-g]chromene-7-thione, these computational methods provide predictive insights into its stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) is a robust computational method for investigating the ground-state electronic properties of molecules. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31+G*), can be used to determine the optimized molecular geometry, vibrational frequencies, and various electronic parameters of this compound. mdpi.com

The substitution of sulfur for oxygen in the chromene ring is predicted to alter bond lengths and angles compared to its oxygenated counterpart. The C=S bond will be longer than a C=O bond, which will, in turn, affect the geometry of the entire heterocyclic system. The methyl groups at positions 2, 3, and 5 will also influence the planarity and electronic distribution of the molecule.

Predicted Ground State Properties from DFT Calculations
PropertyPredicted Value/Observation
Optimized GeometryNear-planar structure with slight distortion due to methyl groups.
C=S Bond LengthPredicted to be in the range of 1.6-1.7 Å.
Dipole MomentExpected to be higher than the corresponding carbonyl compound due to the lower electronegativity and higher polarizability of sulfur.
Vibrational FrequenciesA characteristic C=S stretching frequency is expected in the range of 1050-1250 cm-1 in the IR spectrum.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of accuracy for studying electronic interactions and excited states. researchgate.net For this compound, ab initio calculations can be employed to investigate its electronic excitation energies and predict its UV-Visible absorption spectrum. The presence of the thioketone group is anticipated to cause a red-shift in the absorption maxima compared to the furocoumarin analogue, moving the absorption to longer wavelengths. This is due to the smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Molecular Electrostatic Potential (MEP) maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule. For this compound, the MEP would likely show a region of negative potential around the sulfur atom, indicating its nucleophilic character, while positive potential would be located on the hydrogen atoms of the methyl groups.

Frontier Molecular Orbital (FMO) analysis, focusing on the HOMO and LUMO, is crucial for understanding a molecule's reactivity. researchgate.net The HOMO is associated with the ability to donate an electron, while the LUMO is associated with the ability to accept an electron. In the case of this thione derivative, the HOMO is expected to have significant contributions from the sulfur atom's lone pairs, making it a primary site for electrophilic attack. The LUMO is likely to be distributed over the conjugated system of the molecule. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity.

Predicted Frontier Molecular Orbital Properties
OrbitalPredicted Characteristics
HOMOLocalized primarily on the thiocarbonyl group and the furan (B31954) ring.
LUMODistributed across the pyrone ring and the benzene (B151609) ring.
HOMO-LUMO GapPredicted to be smaller than its oxygen analogue, indicating greater reactivity.

Molecular Docking Simulations for Ligand-Macromolecule Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as an enzyme or a protein receptor. While no specific docking studies for this compound have been reported, insights can be drawn from studies on similar furocoumarin structures. nih.govscispace.com Furocoumarins are known to interact with various biological targets, including DNA and various enzymes. nih.govresearchgate.net

Molecular docking simulations could be performed to predict the binding mode and affinity of this compound with various protein targets. The choice of target would depend on the therapeutic area of interest. For instance, based on the activities of other furocoumarins, potential targets could include protein kinases, topoisomerases, or cyclooxygenases. The docking results would provide a binding energy score, which is an estimate of the binding affinity. A lower binding energy generally indicates a more stable protein-ligand complex.

The interactions between this compound and the amino acid residues in the active site of a target protein would be crucial for its binding. The planar aromatic structure of the furocoumarin core is conducive to π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The methyl groups can participate in hydrophobic interactions with nonpolar residues. While the thioketone group is a weaker hydrogen bond acceptor than a carbonyl group, it can still form hydrogen bonds with suitable donor residues in the protein's active site.

Predicted Intermolecular Interactions from Molecular Docking
Interaction TypePotential Interacting Residues/Features
Hydrogen BondingPossible weak interactions between the sulfur atom and amino acid residues with -OH or -NH groups.
Hydrophobic InteractionsInteractions between the methyl groups and nonpolar amino acid residues such as valine, leucine, and isoleucine.
π-Stacking InteractionsInteractions between the aromatic rings of the furocoumarin core and aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Stability of Complexes

There are no specific studies available that have utilized Molecular Dynamics (MD) simulations to investigate the conformational sampling and dynamic stability of complexes involving This compound .

MD simulations are powerful computational methods used to understand the physical basis of the structure and function of biomolecules. These simulations can provide detailed information on the fluctuations and conformational changes of proteins and ligands over time, which is crucial for assessing the stability of a ligand-protein complex. While the general methodology for MD simulations is well-established, its application to this specific compound has not been reported. nih.gov

Typically, such a study would involve:

System Setup: Building a simulation system that includes the ligand-protein complex, solvated in a water box with appropriate ions to neutralize the system.

Simulation: Running the simulation for a sufficient time (nanoseconds to microseconds) to allow for adequate sampling of the conformational space.

Analysis: Analyzing the trajectory to determine parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the formation and breaking of hydrogen bonds to assess the stability of the complex.

Without published research, no data tables on parameters like RMSD, interaction energies, or hydrogen bond analysis for complexes of This compound can be provided.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Potency and Modulating Selectivity

No Quantitative Structure-Activity Relationship (QSAR) models have been specifically developed for predicting the biological potency and modulating the selectivity of This compound .

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govfarmaciajournal.com These models are valuable in drug discovery for predicting the activity of new chemical entities, thereby reducing the need for extensive experimental testing. nih.govnih.gov The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities.

A typical QSAR study involves:

Data Collection: Assembling a dataset of compounds with their corresponding biological activity data (e.g., IC50 values). nih.gov

Descriptor Calculation: Calculating various molecular descriptors that quantify the physicochemical properties of the molecules.

Model Development: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a model that correlates the descriptors with the biological activity. nih.govscispace.com

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques. nih.gov

As no such studies have been published for This compound , it is not possible to present any data tables detailing QSAR model statistics (e.g., r², q²) or the molecular descriptors that might influence its biological activity.

Mechanistic Investigations of Biological Activity and Target Engagement of 2,3,5 Trimethyl 7h Furo 3,2 G Chromene 7 Thione

Enzyme Inhibition and Activation Studies

Cholinesterase and β-Secretase Inhibition Mechanisms

Currently, there is a lack of specific research data available in the public domain detailing the mechanistic investigations of 2,3,5-trimethyl-7H-furo[3,2-g]chromene-7-thione as an inhibitor of cholinesterase or β-secretase (BACE-1). While the broader class of chromene analogs has been investigated as potential β-secretase inhibitors, direct evidence for this specific compound is not presently available nih.gov. The development of novel cholinesterase inhibitors is an active area of research for the management of Alzheimer's disease, with a focus on reducing the side effects seen with current treatments mdpi.com.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Modulation

Detailed mechanistic studies on the modulation of cyclooxygenase (COX) and lipoxygenase (LOX) pathways by this compound have not been extensively reported. The 5-lipoxygenase (5-LOX) pathway is a critical route for the production of inflammatory lipid mediators like leukotrienes mdpi.com. The interplay between the 5-LOX and COX-2 pathways can lead to the formation of hemiketals, which are potent lipid autacoids that can regulate endothelial cell function and promote angiogenesis nih.gov. While various natural and synthetic compounds are known to modulate these pathways, specific data for the title compound is not currently available.

Voltage-Gated Potassium Channel (e.g., Kv1.3) Blockade Mechanisms

Research has demonstrated that derivatives of 3-alkyl- and 3-aryl-7H-furo[3,2-g]chromen-7-one are effective blockers of voltage-gated potassium channels, including Kv1.3 nih.gov. These channels are considered significant therapeutic targets for a variety of autoimmune diseases nih.gov. Furocoumarins, a class to which the subject compound belongs, have shown channel-blocking activities, with some exhibiting half-blocking concentrations in the micromolar range nih.gov. The pharmacological blockade of the Kv1.3 channel can inhibit Ca2+ signaling, leading to a reduction in T cell proliferation and the production of pro-inflammatory interleukins nih.gov. However, specific mechanistic details of how this compound interacts with and blocks Kv1.3 channels have not been specifically elucidated.

Table 1: General Activity of Furo[3,2-g]chromen-7-one Derivatives on Voltage-Gated Potassium Channels

Compound Type Target Channel Potency Reference
3-Alkyl-7H-furo[3,2-g]chromen-7-ones Kv channels Half-blocking concentration of 0.7 µM for the most potent derivative nih.gov

Carbonic Anhydrase Isozyme Selective Inhibition

Derivatives of 7H-furo-chromene have been identified as selective inhibitors of tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII nih.govresearchgate.netnih.gov. These enzymes play a crucial role in the pH regulation of tumor microenvironments and are validated targets for cancer therapy. Research indicates that the furo-chromene scaffold is a promising base for designing potent and selective inhibitors of these specific isoforms, with many compounds showing no activity against the off-target hCA I and II isozymes nih.govnih.gov. The proposed mechanism of action involves the hydrolysis of the chromene ring within the active site of the carbonic anhydrase enzyme nih.gov. While this provides a strong indication of the potential activity of this compound, direct inhibitory data and selectivity profiles for this specific compound are not yet published.

Table 2: Inhibitory Activity of Furo-chromene Derivatives against hCA Isoforms

Compound Scaffold Target Isoforms Off-Target Isoforms (No Activity) Proposed Mechanism Reference

Kinase (e.g., mTOR, PI3Kα) and Topoisomerase Inhibition

There is currently no specific published research detailing the inhibitory activity of this compound against kinases such as mTOR and PI3Kα, or against topoisomerases. The PI3K/mTOR signaling pathway is a critical regulator of cell growth and proliferation and is a major target in cancer therapy nih.govnih.gov. Similarly, topoisomerase inhibitors are an important class of anticancer drugs nih.gov. While various heterocyclic compounds have been investigated for these activities, data for the title compound is absent.

Aldose/Aldehyde Reductase Inhibitory Activity

The inhibitory potential of this compound against aldose reductase and aldehyde reductase has not been specifically reported. Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for preventing diabetic complications nih.govnanobioletters.comresearchgate.net. Flavonoids and other natural compounds have been explored as potential aldose reductase inhibitors nih.govnanobioletters.com. However, the activity of the specific furo[3,2-g]chromene-7-thione derivative remains to be investigated.

Cellular Pathway Interrogation in Disease Models (e.g., cell proliferation, apoptosis, angiogenesis in specific cell lines)

The furo[3,2-g]chromone scaffold is a recurring motif in compounds exhibiting significant cytotoxic and anti-proliferative effects against various cancer cell lines. Research into derivatives of this core structure has shed light on their potential to interfere with key cellular processes implicated in cancer progression, such as cell proliferation.

Studies on various furo[3,2-g]chromone derivatives have demonstrated their potential as anti-proliferative agents. For instance, certain α-aminophosphonate derivatives of furo[3,2-g]chromone have shown potent cytotoxic activity against the HCT-116 human colon cancer cell line. researchgate.net Similarly, thiazolopyrimidine and thiazoloisoxazole analogs have exhibited notable potency against the HepG2 human liver cancer cell line. researchgate.net While these findings highlight the potential of the furo[3,2-g]chromone core in cancer therapeutics, the specific effects of the trimethylated thione derivative remain to be elucidated.

The anti-proliferative activity of related chromene-2-thione derivatives has also been investigated. Certain 12-aryl substituted chromeno[2,3-b]chromenes, synthesized from 4-hydroxy-2H-chromene-2-thione, have demonstrated anti-proliferative activity in breast cancer (MCF7) cell lines. rsc.org This activity was associated with the elevated generation of reactive oxygen species (ROS), suggesting a potential mechanism of action involving the induction of oxidative stress. rsc.org

Interactive Table: Anti-proliferative Activity of Furo[3,2-g]chromone Derivatives

Compound Type Cell Line Activity
α-aminophosphonates of furo[3,2-g]chromone HCT-116 Potent cytotoxic inhibition
Thiazolopyrimidines of furo[3,2-g]chromone HepG2 Potent activity
Thiazoloisoxazoles of furo[3,2-g]chromone HepG2 Potent activity

Note: The data presented is for structurally related compounds, not this compound itself.

Information regarding the specific effects of this compound on apoptosis and angiogenesis is not available in the reviewed literature. Further research is required to determine its activity in these critical cellular pathways.

Antimicrobial Efficacy Against Specific Bacterial and Fungal Strains

The antimicrobial properties of furo[3,2-g]chromenes and related heterocyclic systems have been a subject of interest in the development of new anti-infective agents. While data specifically for this compound is not available, studies on other derivatives provide a basis for understanding their potential antimicrobial spectrum.

Quantitative data on the antimicrobial efficacy of this compound, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values, are not reported in the available literature. The evaluation of these parameters is essential to ascertain the potency and spectrum of activity of this specific compound against a panel of clinically relevant bacterial and fungal strains.

The precise antimicrobial mechanism of action for this compound has not been elucidated. However, the mechanisms of action of other antimicrobial agents that target essential cellular processes in bacteria and fungi can provide a framework for future investigations.

For instance, bacterial DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial drugs. This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. Similarly, 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi, is the target of azole antifungal agents. Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to fungal cell death.

Future studies could explore whether this compound or its metabolites interact with and inhibit these or other essential microbial enzymes. Such investigations would be crucial in determining its potential as a novel antimicrobial agent and in understanding its mode of action at a molecular level.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2,3,5 Trimethyl 7h Furo 3,2 G Chromene 7 Thione Analogs

Elucidation of Key Structural Features Impacting Biological Potency and Selectivity

The biological activity of compounds based on the furo[3,2-g]chromene scaffold is intricately linked to their structural features. The potency and selectivity are governed by a combination of the core scaffold, the nature and position of its substituents, and the presence of specific functional groups like the thione moiety.

The Furo[3,2-g]chromene Core : This tricyclic system provides a rigid, planar structure that is crucial for intercalation into DNA or fitting into the active sites of various enzymes. The specific angular fusion of the furan (B31954) and chromene rings creates a distinct shape that dictates its binding orientation.

The 2,3,5-Trimethyl Substitution Pattern : The three methyl groups on the scaffold are expected to significantly influence the compound's pharmacological profile.

Steric Bulk : The methyl groups introduce steric hindrance at specific positions. The 5-methyl group, in particular, is positioned near the reactive center of the pyrone ring and can influence how the molecule interacts with a biological target's binding pocket.

Electronic Effects : Methyl groups are weakly electron-donating through an inductive effect, which can subtly alter the electron density distribution across the heterocyclic system, potentially affecting binding affinity and reactivity.

The 7-Thione Group : The replacement of the more common oxygen atom at position 7 with a sulfur atom is a critical modification. The thiocarbonyl group (C=S) has different electronic and steric properties compared to a carbonyl group (C=O), which can lead to altered biological activity, receptor affinity, and metabolic stability.

Role of the Furo[3,2-g]chromene Scaffold in Molecular Recognition

The furo[3,2-g]chromene scaffold, often referred to as a psoralen-type structure, is considered a "privileged scaffold" in medicinal chemistry. Its rigid and planar geometry allows it to participate in various non-covalent interactions that are fundamental to molecular recognition.

π-π Stacking Interactions : The aromatic nature of the benzene (B151609) and pyrone rings, along with the furan ring, makes the scaffold adept at engaging in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within protein binding sites. nih.gov

Hydrogen Bonding : The oxygen atom within the furan ring can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors on a receptor or enzyme. nih.gov

Studies on related furochromones have shown that the furan and benzo rings are involved in pi-pi stacking interactions with key residues in the active sites of enzymes like acetylcholinesterase. nih.gov This highlights the scaffold's role as a molecular anchor, correctly positioning the compound for effective binding and subsequent biological action.

Significance of the Thione Moiety in Modulating Receptor/Enzyme Interactions

The substitution of a carbonyl oxygen with a sulfur atom to form a thione is a significant bioisosteric modification that can profoundly alter a molecule's interaction with biological targets. nih.govnih.gov Thiocoumarins, the class of compounds to which 2,3,5-trimethyl-7H-furo[3,2-g]chromene-7-thione belongs, have demonstrated unique biological profiles compared to their coumarin (B35378) counterparts. nih.gov

Key differences between a thiocarbonyl (C=S) and a carbonyl (C=O) group that influence biological interactions include:

Bond Length and Angle : The C=S bond is longer than the C=O bond. This alters the geometry of the pyrone ring, which can change how the molecule fits into a confined binding site.

Polarity and Hydrogen Bonding : The C=S bond is less polar but more polarizable than the C=O bond. The sulfur atom is a better hydrogen bond acceptor than the carbonyl oxygen, potentially leading to stronger or different hydrogen bonding patterns with receptor sites.

Electronic Properties : The electron-deficient sulfur atom in a thione can engage in unique interactions with electron donors like nitrogen or oxygen atoms in a receptor. nih.gov

A notable example is 6-hydroxy-2-thioxocoumarin, which was found to bind to the human carbonic anhydrase II active site in a completely different manner than analogous coumarins. nih.gov This demonstrates that the thione moiety is not merely a passive replacement for oxygen but can actively redirect the binding mode and mechanism of action of the entire molecule.

PropertyCarbonyl (C=O)Thiocarbonyl (C=S)Implication for Biological Interaction
Bond Length Shorter (~1.23 Å)Longer (~1.60 Å)Alters molecular geometry and fit within binding sites.
Polarity More PolarLess PolarAffects solubility and electrostatic interactions.
Polarizability LowerHigherCan lead to stronger van der Waals and dispersion forces.
H-Bond Acceptor Strength GoodBetterMay form stronger or novel hydrogen bonds with receptors.
Electronegativity Oxygen is more electronegativeSulfur is less electronegativeModifies the electron density of the ring system.

Bioisosteric Replacements and Their Influence on Pharmacological Profiles

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where an atom or group of atoms is exchanged for another with similar physical or chemical properties to enhance a desired biological or physical property without making a significant change to the chemical structure. rroij.com

Thione as a Bioisostere for Carbonyl : As discussed previously, the primary bioisosteric replacement in the title compound is the thione for a carbonyl group. This switch can modulate activity, alter the mechanism of action, and affect ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govbenthamdirect.com Conversely, replacing a thione with its corresponding oxo-derivative is also a valid strategy, sometimes employed to reduce toxicity or improve metabolic stability. uran.ua

Replacements for Methyl Groups :

Halogens (e.g., -F, -Cl) : Replacing a methyl group with a halogen can alter both steric and electronic properties. A fluorine atom is of a similar size to hydrogen and can form strong bonds, often increasing metabolic stability. cambridgemedchemconsulting.com Chlorine is larger and can introduce different steric and electronic effects.

Trifluoromethyl (-CF₃) : This group is a common bioisostere for an isopropyl or tert-butyl group. It is strongly electron-withdrawing and highly lipophilic, which can drastically alter receptor binding and pharmacokinetic properties.

Replacements for the Furan Ring : The furan ring could potentially be replaced with other five-membered heterocycles like thiophene or pyrrole. This would change the hydrogen bonding capability and electronic nature of the scaffold.

Replacements at the 7-Position : Besides the thione, other groups can replace the carbonyl. For example, the formation of hydrazones (=N-NHR) from the carbonyl precursors of furocoumarins has been shown to produce compounds with significant biological activity, introducing new hydrogen-bonding donors and acceptors. nih.gov

Correlation of Substituent Electronic and Steric Effects with Biological Activity

Quantitative structure-activity relationship (QSAR) studies correlate the biological activity of a series of compounds with their physicochemical properties, such as electronic and steric parameters. mdpi.com While no specific QSAR studies exist for this compound, studies on related furanocoumarins provide valuable insights. nih.gov

A QSAR analysis of furanocoumarin derivatives on cytochrome P450 (CYP) inhibition revealed significant correlations between activity and several molecular descriptors: nih.gov

logP (Lipophilicity) : Higher lipophilicity was generally related to stronger inhibition.

Molecular Volume and Weight : Larger molecules showed increased activity, suggesting the importance of shape and size for fitting into the enzyme's active site.

Electronic Parameters : Properties like minimal electrostatic potential and the energy of the highest occupied molecular orbital (HOMO) were found to be significant, indicating that the electrostatic and electron-donating capabilities of the molecule are crucial for the interaction. nih.gov

Applying these principles to this compound:

Electronic Effects : The three methyl groups are electron-donating via induction. This increases the electron density of the aromatic system, which, according to QSAR studies on similar scaffolds, could enhance interactions with biological targets. nih.gov

Steric Effects : The methyl groups add to the molecular volume and create a specific three-dimensional shape. Their positions at C-2, C-3, and C-5 would create a unique steric profile that dictates selectivity for specific receptor or enzyme isoforms. The steric hindrance could either be beneficial, by forcing a favorable binding conformation, or detrimental, by preventing access to a binding site.

Another QSAR study on coumarin derivatives identified molecular complexity, hydrogen-bond donating character, and lipophilicity as key parameters for describing antioxidant activity. nih.govresearchgate.net The trimethyl derivative has increased complexity and lipophilicity, which, according to this model, could be favorable for certain biological activities.

SubstituentPositionElectronic EffectSteric EffectPotential Impact on Activity
Methyl 2Electron-donating (+I)Increases bulk on the furan ringModulates lipophilicity and steric fit.
Methyl 3Electron-donating (+I)Increases bulk on the furan ringInfluences binding orientation and selectivity.
Methyl 5Electron-donating (+I)Increases bulk on the pyrone ringMay sterically hinder or enhance interaction near the 7-position.

Emerging Research Directions and Future Perspectives for Furochromene Thiones

Innovations in Synthesis and Sustainable Production

The future synthesis of 2,3,5-trimethyl-7H-furo[3,2-g]chromene-7-thione will likely build upon established methods for creating the furocoumarin scaffold, followed by a specific thionation step.

Prospective Synthetic Pathway: The most direct route would involve the synthesis of the corresponding ketone, 2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one, which is achievable through established methods like the Pechmann condensation or Williamson ether synthesis followed by intramolecular cyclization. ccspublishing.org.cnunica.it The crucial final step would be the thionation of the C7-carbonyl group. Reagents like Lawesson's reagent or Davy's reagent are standard for this type of transformation, efficiently converting ketones and esters to their corresponding thiones. nih.gov

Innovations in this area are expected to align with the principles of green chemistry. This includes:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for both the core synthesis and the thionation step. nih.gov

Sustainable Catalysts: Employing reusable, non-toxic catalysts, such as Lewis acids, can make the process more environmentally friendly. nih.gov

Fluorous Chemistry: The use of fluorous versions of reagents like Lawesson's reagent can simplify purification, eliminating the need for traditional column chromatography and reducing solvent waste. organic-chemistry.org

Table 1: Potential Sustainable Synthesis Strategies

Strategy Description Potential Advantage
One-Pot Reactions Combining multiple synthetic steps into a single procedure without isolating intermediates. Reduced solvent usage, time, and waste.
Microwave Irradiation Using microwave energy to accelerate chemical reactions. Faster reaction times, often higher yields. nih.gov
Flow Chemistry Performing reactions in a continuous stream rather than in a batch. Improved safety, scalability, and process control.
Green Solvents Utilizing environmentally benign solvents like ionic liquids or supercritical CO2. Reduced environmental impact and toxicity. mdpi.com
Fluorous Reagents Using reagents with fluorous tags for simplified purification via solid-phase extraction. Avoidance of chromatography, higher purity. organic-chemistry.org

Exploration of Novel Biological Targets and Therapeutic Applications

The parent furocoumarin scaffold is known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.netnih.gov The introduction of a sulfur atom is a common bioisosteric replacement strategy in drug design, often leading to altered potency, selectivity, or pharmacokinetic properties. researchgate.net

Potential Therapeutic Areas for Investigation:

Carbonic Anhydrase Inhibition: Furo[3,2-g]chromen-7-one derivatives have shown selective inhibitory activity against tumor-associated human carbonic anhydrase isoforms IX and XII. unica.it It is a compelling hypothesis that the thione analogue could exhibit modified or enhanced selectivity for these cancer-related enzymes.

Anticancer and Anti-inflammatory Activity: Furocoumarins are known to target pathways like NF-κB, which is crucial in inflammation and cancer. nih.gov The thione derivative could offer a different interaction profile with such targets. The broader class of thiochromenes has demonstrated significant potential in anticancer research. rsc.org

Antimicrobial Agents: Given the known antimicrobial effects of various furocoumarin derivatives, the thione compound presents a novel candidate for screening against a panel of bacterial and fungal pathogens. nih.gov

Neurodegenerative Diseases: Some thiocoumarins have been investigated as multi-target-directed ligands for conditions like Alzheimer's disease. nih.gov This suggests a potential avenue for exploring the neuroprotective effects of this compound.

The replacement of oxygen with the larger, more polarizable sulfur atom can alter the molecule's hydrogen bonding capacity and dipole moment, potentially leading to novel interactions with biological targets not engaged by its oxygen counterpart.

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design and Activity Prediction

As a novel chemical entity, this compound is an ideal candidate for computational modeling. AI and ML can accelerate its development lifecycle significantly.

Applications of AI/ML:

Predictive Modeling: Algorithms can be trained on existing data for furocoumarins and thiocoumarins to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, biological activity, and potential off-target effects of the new thione compound.

Virtual Screening: AI can be used to perform virtual screening of the thione derivative against large libraries of biological targets, helping to identify novel therapeutic applications beyond those of its oxygen analogue. nih.gov

De Novo Design: Generative AI models can design new analogues of the target compound, optimizing for desired properties like enhanced binding affinity to a specific protein target or improved solubility.

Synthesis Planning: AI tools can retrospectively analyze and propose novel, efficient, and sustainable synthetic routes, potentially identifying catalysts and reaction conditions that minimize byproducts and environmental impact. ccspublishing.org.cn

Table 2: AI/ML Tools in Furochromene Thione Research

AI/ML Application Objective Expected Outcome
Quantitative Structure-Activity Relationship (QSAR) Predict biological activity based on chemical structure. Prioritization of derivatives for synthesis and testing.
Molecular Docking Simulations Predict the binding mode and affinity of the compound to a protein target. Identification of key interactions and potential biological targets. nih.gov
Generative Adversarial Networks (GANs) Design novel molecules with specific desired properties. Creation of a library of optimized furochromene thione analogues.
Retrosynthesis Prediction Propose viable synthetic pathways for a target molecule. Identification of efficient and sustainable manufacturing routes.

Advanced Material Science Applications

The coumarin (B35378) core is a well-known fluorophore, widely used in the development of fluorescent probes, sensors, and dyes. researchgate.net The thionation of the carbonyl group is a known strategy to induce significant changes in a molecule's photophysical properties.

Potential Material Science Applications:

Fluorescent Probes and Sensors: Replacing the carbonyl oxygen with sulfur typically results in a considerable bathochromic shift (a shift to longer wavelengths) in the molecule's absorption and emission spectra. mdpi.com This red-shift is highly desirable for biological imaging, as it can reduce autofluorescence from cells and tissues and allow for deeper tissue penetration. nih.gov Consequently, this compound could be developed into a novel fluorescent probe for detecting specific analytes or environmental changes, such as pH, viscosity, or the presence of metal ions or reactive oxygen species. nih.govrsc.org

Organic Dyes and Optical Materials: The altered electronic properties imparted by the thiocarbonyl group could make the compound useful as a component in organic light-emitting diodes (OLEDs) or as a specialized dye. The extended π-conjugated system of the furocoumarin scaffold provides a robust backbone for developing materials with interesting optical and electronic properties. rsc.orgekb.eg

Photocaging Groups: Thiocoumarins have been explored as photocages—groups that can be attached to a biologically active molecule to render it inert, only to be released upon irradiation with a specific wavelength of light. mdpi.com The red-shifted absorption of thiocoumarins allows for the use of visible light (e.g., blue or cyan) for uncaging, which is less damaging to cells than the UV light often required for traditional coumarin cages. mdpi.com

The unique photophysical properties stemming from the C=S bond position this class of compounds as a promising platform for the next generation of advanced functional materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3,5-trimethyl-7H-furo[3,2-g]chromene-7-thione?

  • Methodology : Begin with a Sonogashira coupling reaction to introduce the furochromene core, followed by regioselective alkylation for methyl substitution. Hydrogenation and thiolation steps (e.g., using Lawesson’s reagent) can yield the thione moiety. Monitor intermediates via TLC and purify via column chromatography (SiO₂, hexane/EtOAc gradients) .
  • Key Considerations : Reaction temperature and solvent polarity significantly influence regioselectivity. For example, THF promotes better yields in alkylation steps compared to DCM .

Q. How to characterize the structural and electronic properties of this compound?

  • Techniques : Use IR spectroscopy to confirm the thione group (C=S stretch ~1200–1050 cm⁻¹) and ¹H/¹³C-NMR to resolve methyl groups and aromatic protons. UV-Vis spectroscopy (λmax ~250–350 nm) helps assess π-conjugation in the furochromene system .
  • X-ray crystallography (if crystals are obtainable) provides definitive structural proof. For amorphous samples, compare experimental NMR shifts with DFT-calculated values .

Q. What purification strategies mitigate byproducts in furochromene synthesis?

  • Approach : Employ gradient elution in column chromatography (hexane → EtOAc) to separate methyl-substituted isomers. Recrystallization from ether/hexane mixtures improves purity for derivatives with low solubility .
  • Troubleshooting : Byproducts like over-alkylated analogs often arise from excess methylating agents; stoichiometric control and slow reagent addition reduce these .

Advanced Research Questions

Q. How does the electron-withdrawing thione group influence electrophilic substitution in the furochromene scaffold?

  • Mechanistic Insight : The thione group deactivates the aromatic ring, directing electrophiles (e.g., nitration, halogenation) to the less hindered 6-position. Computational studies (DFT, Fukui indices) predict reactivity trends, validated experimentally via competitive reaction monitoring .
  • Case Study : Bromination of the parent chromene at 80°C in AcOH yields 6-bromo derivatives with >85% regioselectivity, confirmed by NOESY correlations .

Q. What strategies resolve contradictions in reported spectroscopic data for methyl-substituted furochromenes?

  • Root Cause Analysis : Discrepancies in NMR shifts (~0.2–0.5 ppm) often stem from solvent effects (CDCl₃ vs. DMSO-d₆) or concentration-dependent aggregation.
  • Resolution : Standardize solvent systems and use high-field NMR (≥400 MHz) with deuterated solvents. Cross-validate with mass spectrometry (HRMS-ESI) .

Q. Can computational models predict the biological activity of thione-modified furochromenes?

  • Method : Perform molecular docking (AutoDock Vina) against targets like tyrosinase or COX-2, leveraging the thione’s metal-binding capacity. Validate with in vitro assays (IC₅₀ measurements) .
  • Limitations : Solubility issues in aqueous media may require prodrug strategies (e.g., PEGylation) .

Q. How to design experiments probing the photostability of 7-thione derivatives?

  • Protocol : Expose samples to UV light (λ = 365 nm) in quartz cuvettes and monitor degradation via HPLC. Use actinometry to quantify photon flux.
  • Findings : Thione derivatives exhibit enhanced stability compared to ketone analogs (t₁/₂ > 48 hrs vs. 12 hrs), attributed to reduced n→π* transitions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.